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Compound of Interest

Compound Name: Pifusertib hydrochloride

Cat. No.: B10824939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Pifusertib hydrochloride (TAS-117) is a potent and selective allosteric inhibitor of the three

isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). Its high affinity for these key

nodes in the PI3K/Akt signaling pathway has positioned it as a promising candidate in oncology

research. However, a comprehensive understanding of any kinase inhibitor requires a thorough

evaluation of its cross-reactivity with other kinases, as off-target effects can lead to unforeseen

toxicities or provide opportunities for drug repurposing. This guide provides a comparative

analysis of Pifusertib hydrochloride's selectivity, supported by experimental data and detailed

methodologies.

Pifusertib Hydrochloride: On-Target Potency
Pifusertib hydrochloride demonstrates potent inhibition of all three Akt isoforms. The half-

maximal inhibitory concentrations (IC50) highlight its strong affinity for its intended targets.

Target Kinase IC50 (nM)

Akt1 4.8

Akt2 1.6

Akt3 44
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Comparative Kinase Selectivity: Pifusertib vs.
Ipatasertib
While a comprehensive public kinome scan of Pifusertib hydrochloride is not readily

available, we can contextualize its selectivity by comparing its known on-target activity with the

publicly available kinome scan data of another well-characterized Akt inhibitor, Ipatasertib. This

comparison illustrates the typical selectivity profile of an Akt inhibitor and underscores the

importance of broad kinase screening.

The following table summarizes the known inhibitory activities of Pifusertib and Ipatasertib. The

data for Ipatasertib is derived from a KINOMEscan™ assay, a competition binding assay that

measures the ability of a compound to displace a ligand from the kinase active site. The results

are presented as the percentage of kinase activity remaining in the presence of the inhibitor. A

lower percentage indicates stronger inhibition.
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Kinase Target
Pifusertib
Hydrochloride
(IC50 in nM)

Ipatasertib (%
Control at 1 µM)

Kinase Family

Primary Targets

AKT1 4.8 0.1 AGC

AKT2 1.6 0.1 AGC

AKT3 44 0.1 AGC

Selected Off-Targets

(for Ipatasertib)

ROCK1 Not Publicly Available 1.3 AGC

ROCK2 Not Publicly Available 0.4 AGC

PRKG1 Not Publicly Available 1.3 AGC

PRKG2 Not Publicly Available 0.6 AGC

p70S6K (RPS6KB1) Not Publicly Available 10 AGC

CAMK1 Not Publicly Available 2.5 CAMK

CAMK1D Not Publicly Available 3.5 CAMK

CAMK1G Not Publicly Available 1.5 CAMK

PIM1 Not Publicly Available 20 CAMK

PIM2 Not Publicly Available 25 CAMK

PIM3 Not Publicly Available 15 CAMK

SLK Not Publicly Available 30 STE

Note: The data for Pifusertib and Ipatasertib are from different types of assays (biochemical

IC50 vs. percentage of control in a binding assay) and are presented for comparative

illustration of on-target versus off-target activity.
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Pifusertib hydrochloride exerts its effects by inhibiting Akt, a central kinase in the PI3K/Akt

signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and

metabolism. The following diagram illustrates the core components of this pathway.
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PI3K/Akt Signaling Pathway

Experimental Protocols
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A detailed understanding of the methodologies used to assess kinase inhibitor selectivity is

crucial for interpreting the data. Below is a representative protocol for a competition binding

assay, such as the KINOMEscan™ platform, used to generate kinase selectivity profiles.

KINOMEscan™ Competition Binding Assay Protocol
Objective: To measure the binding affinity of a test compound (e.g., Pifusertib hydrochloride)

against a large panel of human kinases.

Principle: This assay quantifies the ability of a test compound to compete with an immobilized,

active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to

the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount

of bound kinase in the presence of the test compound indicates a higher binding affinity of the

compound for the kinase.

Materials:

DNA-tagged recombinant human kinases

Streptavidin-coated magnetic beads

Biotinylated, active-site-directed kinase ligands

Test compound (Pifusertib hydrochloride) dissolved in DMSO

Assay buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)

Wash buffer (e.g., 1x PBS, 0.05% Tween 20)

Elution buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated affinity ligand)

qPCR reagents

384-well polypropylene plates

Procedure:

Preparation of Affinity Resin:
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Streptavidin-coated magnetic beads are incubated with a biotinylated active-site-directed

ligand for 30 minutes at room temperature to allow for binding.

The liganded beads are then washed to remove any unbound ligand and blocked with

excess biotin to prevent non-specific binding.

Binding Reaction:

The binding reactions are assembled in a 384-well plate by combining the DNA-tagged

kinase, the prepared affinity resin, and the test compound at various concentrations

(typically an 11-point, 3-fold serial dilution). A DMSO control (vehicle) is included.

The final DMSO concentration in the assay is typically kept low (e.g., <1%) to minimize its

effect on the binding reaction.

The plate is incubated for 1 hour at room temperature with gentle shaking to allow the

binding reaction to reach equilibrium.

Washing and Elution:

After incubation, the magnetic beads are washed multiple times with wash buffer to

remove any unbound kinase.

The bound kinase is then eluted from the beads by incubating with an elution buffer

containing a high concentration of a non-biotinylated competitor ligand for 30 minutes at

room temperature with shaking.

Quantification:

The concentration of the eluted, DNA-tagged kinase is quantified using qPCR.

Data Analysis:

The qPCR signal is proportional to the amount of kinase bound to the affinity resin.

The results are typically expressed as a percentage of the DMSO control (% Control).
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The % Control is calculated as: (test compound signal - background signal) / (DMSO

control signal - background signal) * 100.

Dissociation constants (Kd) can be calculated by fitting the dose-response data to a

standard binding isotherm model.

The following diagram outlines the workflow for this experimental protocol.
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KINOMEscan™ Experimental Workflow

Conclusion
Pifusertib hydrochloride is a highly potent inhibitor of the Akt kinase isoforms. While

comprehensive data on its cross-reactivity with the broader human kinome is not publicly

available, comparison with other Akt inhibitors like Ipatasertib highlights the importance of such

profiling for a complete understanding of a compound's biological activity. The methodologies

outlined in this guide provide a framework for conducting and interpreting kinase selectivity

studies, which are essential for the development of safe and effective targeted therapies. For

researchers utilizing Pifusertib hydrochloride, it is critical to consider its high on-target

potency while remaining mindful of the potential for off-target effects that have yet to be fully

characterized in the public domain.

To cite this document: BenchChem. [Navigating the Kinome: A Comparative Guide to the
Selectivity of Pifusertib Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824939#cross-reactivity-of-pifusertib-
hydrochloride-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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